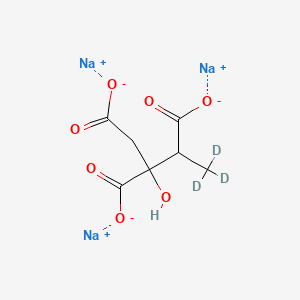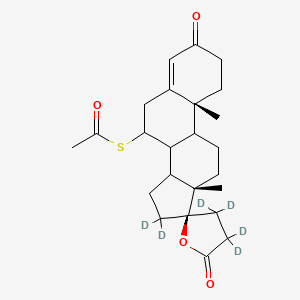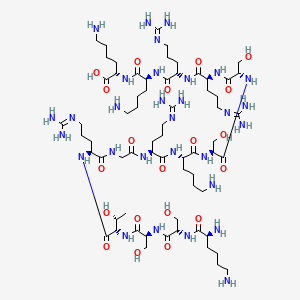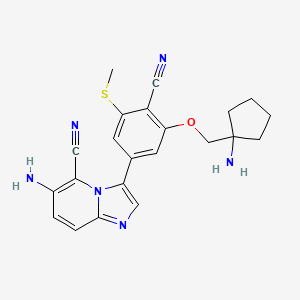
Trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate is a tricarboxylic acid trianion resulting from the deprotonation of all three carboxy groups of 4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylic acid. This compound is of interest due to its unique isotopic labeling with deuterium, which can be useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate typically involves the deuteration of 2-hydroxybutane-1,2,3-tricarboxylic acid. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterated chemicals. The process must be carefully controlled to achieve high purity and yield of the deuterated product.
Chemical Reactions Analysis
Types of Reactions
Trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The deuterium atoms can be replaced with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used to replace deuterium atoms, depending on the desired product.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-keto-4,4,4-trideuterio-butane-1,2,3-tricarboxylate, while reduction may produce 2-hydroxy-4,4,4-trideuterio-butane-1,2,3-triol.
Scientific Research Applications
Trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of deuterium-labeled compounds.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled metabolites.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of deuterium-labeled drugs.
Industry: Applied in the synthesis of deuterium-labeled compounds for various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism by which trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate exerts its effects depends on its specific application. In metabolic studies, the compound is incorporated into metabolic pathways, allowing researchers to trace its transformation and interactions with other molecules. The deuterium atoms provide a unique signature that can be detected using various analytical techniques, such as mass spectrometry.
Comparison with Similar Compounds
Similar Compounds
Trisodium 2-hydroxypropane-1,2,3-tricarboxylate: Similar in structure but lacks deuterium labeling.
3-hydroxybutane-1,2,3-tricarboxylic acid: The non-deuterated version of the compound.
2-hydroxybutane-1,2,3-tricarboxylate: Another tricarboxylic acid with similar properties but different isotopic composition.
Uniqueness
The uniqueness of trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate lies in its deuterium labeling, which provides distinct advantages in tracing and studying chemical and biological processes. The presence of deuterium atoms allows for more precise and accurate analysis in various research applications.
Properties
Molecular Formula |
C7H7Na3O7 |
|---|---|
Molecular Weight |
275.11 g/mol |
IUPAC Name |
trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C7H10O7.3Na/c1-3(5(10)11)7(14,6(12)13)2-4(8)9;;;/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13);;;/q;3*+1/p-3/i1D3;;; |
InChI Key |
HPLKAWNRQOHUKD-AGUGZIQGSA-K |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+] |
Canonical SMILES |
CC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid](/img/structure/B12371427.png)
![(2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12371434.png)




![2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12371465.png)

![(2R,3S,5R)-2-[6-[(3-chlorophenyl)methylamino]purin-9-yl]-5-[[[4-(trifluoromethyl)phenyl]methylamino]methyl]oxolane-3,4-diol](/img/structure/B12371475.png)


![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12371491.png)
